molecular formula C4H4O3 B14425248 (2S)-2-Hydroxybut-3-ynoic acid CAS No. 81968-39-0

(2S)-2-Hydroxybut-3-ynoic acid

Cat. No.: B14425248
CAS No.: 81968-39-0
M. Wt: 100.07 g/mol
InChI Key: LWNHDEQKHFRYMD-VKHMYHEASA-N
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Description

(2S)-2-Hydroxybut-3-ynoic acid: is an organic compound with the molecular formula C₄H₆O₃. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure, which includes both a hydroxyl group and an alkyne group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Hydroxybut-3-ynoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 2-Butyn-1,4-diol using a chiral catalyst. The reaction typically requires a hydrogen source and a chiral catalyst to ensure the formation of the (2S) enantiomer.

Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysts or enzymes to achieve high enantioselectivity. These methods are preferred due to their efficiency and lower environmental impact compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Hydroxybut-3-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.

    Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to substitute the hydroxyl group with a chlorine atom.

Major Products Formed:

    Oxidation: Formation of 2-Butyn-1,4-dione.

    Reduction: Formation of (2S)-2-Hydroxybut-3-ene or (2S)-2-Hydroxybutane.

    Substitution: Formation of (2S)-2-Chlorobut-3-ynoic acid.

Scientific Research Applications

Chemistry: (2S)-2-Hydroxybut-3-ynoic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways involving hydroxyl and alkyne groups.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-Hydroxybut-3-ynoic acid involves its interaction with various molecular targets through its hydroxyl and alkyne groups. These interactions can lead to the formation of covalent bonds or the alteration of molecular structures, affecting biological pathways and chemical reactions.

Comparison with Similar Compounds

    (2R)-2-Hydroxybut-3-ynoic acid: The enantiomer of (2S)-2-Hydroxybut-3-ynoic acid with similar chemical properties but different biological activity.

    2-Butyn-1,4-diol: A related compound without the chiral center, used in similar chemical reactions.

    3-Hydroxybut-2-ynoic acid: A structural isomer with the hydroxyl group on a different carbon atom.

Uniqueness: this compound is unique due to its chiral center and the presence of both a hydroxyl and an alkyne group. This combination of features allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

81968-39-0

Molecular Formula

C4H4O3

Molecular Weight

100.07 g/mol

IUPAC Name

(2S)-2-hydroxybut-3-ynoic acid

InChI

InChI=1S/C4H4O3/c1-2-3(5)4(6)7/h1,3,5H,(H,6,7)/t3-/m0/s1

InChI Key

LWNHDEQKHFRYMD-VKHMYHEASA-N

Isomeric SMILES

C#C[C@@H](C(=O)O)O

Canonical SMILES

C#CC(C(=O)O)O

Origin of Product

United States

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